molecular formula C16H18N2OS2 B2921799 N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941947-82-6

N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2921799
CAS No.: 941947-82-6
M. Wt: 318.45
InChI Key: XYJNUGYXBDXYGK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound with a molecular formula of C16H18N2OS2 and a molecular weight of 318.45 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the 4-Methylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the thiazole ring with 4-methylbenzylthiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the sulfur atom in the 4-methylbenzylthio group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carbonyl group in the acetamide moiety.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, especially at the 5-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitro compounds.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
  • N-cyclopropyl-2-(2-((4-methoxybenzyl)thio)thiazol-4-yl)acetamide
  • N-cyclopropyl-2-(2-((4-nitrobenzyl)thio)thiazol-4-yl)acetamide

Uniqueness

N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is unique due to the presence of the 4-methylbenzylthio group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.

Biological Activity

N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, including anticancer, antimicrobial, and metabolic effects. This article reviews the biological activity of this compound based on available research findings, case studies, and synthesis methodologies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2OSC_{16}H_{18}N_{2}OS, with a molecular weight of 318.5 g/mol. Its structural characteristics include a thiazole ring substituted with a methylbenzyl thio group and a cyclopropyl acetamide moiety, which may be responsible for its diverse biological activities.

PropertyValue
Molecular FormulaC16H18N2OSC_{16}H_{18}N_{2}OS
Molecular Weight318.5 g/mol
CAS Number941947-82-6

Target of Action : Thiazole derivatives, including this compound, are known to interact with various biological targets. They often exhibit their effects through modulation of enzyme activity, receptor interaction, and influence on cellular signaling pathways.

Mode of Action : The biological outcomes associated with this compound are influenced significantly by the substituents on the thiazole ring. The presence of the 4-methylbenzyl thio group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activities

  • Anticancer Activity :
    • Recent studies have indicated that thiazole derivatives can induce apoptosis in cancer cells through various signaling pathways. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against several cancer cell lines, including HeLa and A549 cells .
    • Case Study : A derivative with similar structural features exhibited IC50 values lower than standard chemotherapeutics like irinotecan, suggesting enhanced efficacy in targeting cancer cells .
  • Antimicrobial Activity :
    • Thiazole compounds have been evaluated for their antibacterial properties against various strains of bacteria. Preliminary tests suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria .
    • Research Findings : In vitro assays showed that certain thiazole derivatives inhibited bacterial growth effectively at concentrations comparable to established antibiotics .
  • Metabolic Effects :
    • Compounds in this class have been studied for their potential to modulate metabolic pathways, particularly in insulin resistance models. Some derivatives have shown promising results in enhancing glucose uptake in insulin-resistant cells .
    • Mechanism Insight : These compounds may influence lipid metabolism and reduce hyperglycemia in animal models, indicating potential applications in treating metabolic disorders such as type 2 diabetes .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Starting Materials : The synthesis begins with 4-methylbenzyl chloride reacting with thioacetamide to form an intermediate.
  • Reaction Conditions : This intermediate is subsequently reacted with cyclopropanecarboxylic acid derivatives under basic conditions, often utilizing solvents like ethanol or methanol at elevated temperatures.
  • Purification Techniques : Final purification is usually achieved through recrystallization or chromatography to ensure high purity of the product.

Properties

IUPAC Name

N-cyclopropyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-11-2-4-12(5-3-11)9-20-16-18-14(10-21-16)8-15(19)17-13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJNUGYXBDXYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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